(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[4-(dimethylamino)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-21(2)14-8-5-12(6-9-14)17(23)20-19-22(3)15-10-7-13(18(24)25-4)11-16(15)26-19/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYDZKUVQFYTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article aims to provide an in-depth exploration of the biological activity associated with this specific compound, including its synthesis, pharmacological properties, and relevant case studies.
Molecular Structure
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 369.44 g/mol
- IUPAC Name : methyl 2-[4-(dimethylamino)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Chemical Characteristics
The compound features a benzothiazole core which is known to influence its interaction with biological targets. The presence of the dimethylamino group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Anticonvulsant Activity
A study focused on the synthesis and biological evaluation of benzothiazole derivatives demonstrated significant anticonvulsant properties. Compounds similar to the target compound exhibited lower neurotoxicity and cytotoxicity while maintaining effective anticonvulsant activity. For instance, one compound showed an ED50 value of 160.4 mg/kg in the maximal electroshock (MES) test, indicating a favorable protective index compared to standard anticonvulsants like sodium valproate .
Antimicrobial Properties
Research into benzothiazole derivatives has revealed broad-spectrum antimicrobial activity. A specific study highlighted that certain derivatives displayed significant in vitro effects against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) values were reported as low as 50 μg/mL for some derivatives, indicating potent antimicrobial efficacy .
Cytotoxicity and Cancer Research
The cytotoxic potential of benzothiazole derivatives has been extensively studied in cancer research. Compounds similar to this compound have shown promising results against various cancer cell lines. For example, derivatives were tested against HepG2 cells and exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .
The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various biological targets. For example:
- GABAergic System : Some compounds exert their anticonvulsant effects through modulation of GABA receptors.
- Enzymatic Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
Study 1: Anticonvulsant Evaluation
In a controlled study, several benzothiazole derivatives were evaluated for their anticonvulsant activity using the MES model. Among them, one derivative showed superior activity with an ED50 value significantly lower than that of standard treatments . This suggests that modifications to the benzothiazole structure can enhance pharmacological efficacy.
Study 2: Antimicrobial Efficacy
A series of synthesized benzothiazole compounds were tested against common bacterial strains. The results indicated that modifications in the side chains significantly affected antimicrobial potency. The most effective derivative demonstrated an MIC comparable to established antibiotics .
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Recent studies have indicated that compounds similar to (E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
- Enzyme Inhibition
- Anticancer Potential
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Dimethylamino Group : Enhances lipophilicity and may improve membrane permeability.
- Benzothiazole Moiety : Known for its role in biological activity; modifications can lead to enhanced potency against specific targets.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures were effective against multidrug-resistant bacteria, highlighting the importance of the benzothiazole scaffold in developing new antibiotics .
- Xanthine Oxidase Inhibition : Research showed that modifications at the benzothiazole position significantly impacted enzyme inhibition rates, providing insights into optimizing this compound for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
